molecular formula C25H23N3O4S B1669643 CS-2100

CS-2100

Cat. No.: B1669643
M. Wt: 461.5 g/mol
InChI Key: DWVJASHDNJMDNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

CS-2100, also known as 1-[[4-Ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl]methyl]-3-azetidinecarboxylic acid, is a potent, selective, orally active and S1P3-sparing S1P1 agonist . The primary target of this compound is the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor that plays a crucial role in the immune response .

Mode of Action

This compound interacts with its target, the S1P1 receptor, by binding to it and activating it . This interaction results in the modulation of the receptor’s activity, leading to a variety of downstream effects. The compound exhibits 5000-fold selectivity for human S1P1 over S1P3 , which means it primarily activates S1P1 while sparing S1P3, thereby reducing potential side effects associated with S1P3 activation .

Biochemical Pathways

The activation of S1P1 by this compound affects various biochemical pathways. S1P1 is involved in the regulation of lymphocyte trafficking, vascular integrity, and heart rate. By activating S1P1, this compound can influence these processes, potentially leading to immunosuppressive effects .

Pharmacokinetics

This compound shows in vivo immunosuppressive efficacy in rats with an ID50 (infective dose) of 0.407 mg/kg . Following administration of single oral doses of this compound in rats, lymphocyte counts decreased significantly, with a nadir at 8 and/or 12 h post-dose and recovery to vehicle control levels by 24-48 h post-dose . This suggests that this compound has good bioavailability and is effective at low doses.

Result of Action

The activation of S1P1 by this compound leads to a decrease in lymphocyte counts, indicating an immunosuppressive effect . This compound has shown efficacy in the adjuvant-induced arthritis model in rats, suggesting potential therapeutic applications in autoimmune diseases .

Action Environment

While this compound showed potent efficacy in various animal disease models, it was also revealed that the central 1,2,4-oxadiazole ring of this compound was decomposed by enterobacteria in the intestine of rats and monkeys This suggests that the action, efficacy, and stability of this compound could be influenced by environmental factors such as gut microbiota

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of CS 2100 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and high throughput. The compound is typically produced in solid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

CS 2100 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out in organic solvents under controlled temperatures .

Major Products

The major products formed from these reactions include various derivatives of CS 2100, which can be used for further research and development in medicinal chemistry .

Scientific Research Applications

CS 2100 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying S1P1 receptor agonists and their interactions.

    Biology: Investigated for its role in modulating immune responses and its potential therapeutic effects in autoimmune diseases.

    Medicine: Explored for its immunosuppressive properties, particularly in the treatment of conditions like rheumatoid arthritis and multiple sclerosis.

    Industry: Utilized in the development of new pharmaceuticals targeting S1P1 receptors

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CS 2100

CS 2100 is unique due to its high selectivity for S1P1 over S1P3, which reduces potential side effects associated with non-selective S1P receptor agonists. Its oral bioavailability and potent immunosuppressive effects make it a promising candidate for further research and therapeutic development .

Properties

IUPAC Name

1-[[4-ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]thiophen-2-yl]methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c1-2-16-12-21(15-28-13-18(14-28)25(29)30)33-22(16)23-26-24(32-27-23)17-8-10-20(11-9-17)31-19-6-4-3-5-7-19/h3-12,18H,2,13-15H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVJASHDNJMDNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1)CN2CC(C2)C(=O)O)C3=NOC(=N3)C4=CC=C(C=C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound (0.15 g) was synthesized in a yield of 86% as a white crystalline solid using by conducting the similar reaction to that mentioned in Example 3 (3e) using methyl 1-({4-ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl}methyl)azetidine-3-carboxylate (0.180 g, 0.39 mmol) that was obtained in Example 13 (13b) and a 1N aqueous solution of sodium hydroxide (1.2 ml, 1.2 mmol).
[Compound]
Name
Example 3 ( 3e )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 1-({4-ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl}methyl)azetidine-3-carboxylate
Quantity
0.18 g
Type
reactant
Reaction Step Two
[Compound]
Name
Example 13 ( 13b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.2 mL
Type
reactant
Reaction Step Five
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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